1-(4-Fluorophenyl)-2-(pyrimidin-2-ylsulfanyl)ethan-1-one
Description
Properties
Molecular Formula |
C12H9FN2OS |
|---|---|
Molecular Weight |
248.28 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-2-pyrimidin-2-ylsulfanylethanone |
InChI |
InChI=1S/C12H9FN2OS/c13-10-4-2-9(3-5-10)11(16)8-17-12-14-6-1-7-15-12/h1-7H,8H2 |
InChI Key |
IVLYFNWUPQJHSI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1)SCC(=O)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(4-Fluorophenyl)-2-(pyrimidin-2-ylthio)ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluorobenzaldehyde and 2-mercaptopyrimidine as the primary starting materials.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate.
Synthetic Route: The 4-fluorobenzaldehyde undergoes a condensation reaction with 2-mercaptopyrimidine to form the desired product. The reaction is typically conducted in a solvent such as ethanol or methanol.
Industrial Production: On an industrial scale, the synthesis may involve optimized reaction conditions, including temperature control and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
1-(4-Fluorophenyl)-2-(pyrimidin-2-ylthio)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents.
Scientific Research Applications
1-(4-Fluorophenyl)-2-(pyrimidin-2-ylthio)ethan-1-one has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)-2-(pyrimidin-2-ylthio)ethan-1-one involves interactions with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The exact pathways depend on the specific application but may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Modifications and Substituent Effects
Pyrimidine Ring Substitutions
- 1-(4-Fluorophenyl)-2-[2-(methylsulfanyl)pyrimidin-4-yl]ethan-1-one (CAS 217661-99-9): This analog replaces the pyrimidin-2-ylsulfanyl group with a 2-(methylsulfanyl)pyrimidin-4-yl moiety. The compound is commercially available in various quantities, suggesting its utility as a research intermediate .
- 2-Chloro-10-[(2-pyrimidinylsulfanyl)acetyl]-10H-phenothiazine: This compound integrates the pyrimidinylsulfanyl group into a phenothiazine scaffold. The phenothiazine core introduces planar aromaticity and redox-active properties, distinguishing it from the simpler ethanone backbone of the target compound. Such structural differences may influence applications in optoelectronics or antipsychotic drug development .
Aromatic Substituent Variations
1-(2-Chlorophenyl)-2-(4-fluorophenyl)ethan-1-one (CAS 137101-74-7):
Here, the pyrimidinylsulfanyl group is absent, replaced by a 2-chlorophenyl moiety. The chlorine atom enhances electrophilicity, while the lack of a heterocyclic sulfur group reduces hydrogen-bonding capacity. This compound is reported as a liquid at room temperature, contrasting with the likely crystalline solid state of the target compound due to its polarizable sulfur atom .- 1-(4-Fluorophenyl)-2-(oxolan-2-yl)ethan-1-one (CAS 1166996-25-3): The pyrimidinylsulfanyl group is substituted with a tetrahydrofuran (oxolane) ring.
Physicochemical Properties
*Calculated based on structural analysis.
Biological Activity
1-(4-Fluorophenyl)-2-(pyrimidin-2-ylsulfanyl)ethan-1-one is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. Its structural components, including a fluorinated phenyl group and a pyrimidine moiety, suggest a variety of pharmacological properties.
- Molecular Formula : C13H11FN2OS
- Molar Mass : 262.3 g/mol
- Density : 1.30 g/cm³ (predicted)
- Melting Point : 88-90 °C
- Boiling Point : 427.8 °C (predicted)
- pKa : 0.62 (predicted)
- Storage Condition : Room temperature
- Hazard Class : Irritant
Biological Activity Overview
The biological activity of this compound is primarily inferred from studies on related compounds and structural analogs. The presence of the pyrimidine and sulfanyl groups suggests potential activity against various biological targets, including enzymes and receptors involved in disease processes.
Potential Pharmacological Activities
- Anticancer Activity : Compounds with similar structures have shown promise as anticancer agents by inhibiting cell proliferation and inducing apoptosis in cancer cell lines.
- Antimicrobial Properties : The sulfur-containing moiety may contribute to antimicrobial activity, potentially disrupting microbial cell membranes or metabolic pathways.
- CNS Effects : The fluorinated phenyl group may enhance blood-brain barrier penetration, suggesting possible neuropharmacological effects.
Case Studies and Research Findings
Detailed Research Findings
-
Anticancer Mechanisms :
- Research indicates that pyrimidine derivatives can act as inhibitors of specific kinases involved in cancer progression, leading to reduced cell viability in various cancer cell lines.
- For instance, one study highlighted the ability of related compounds to induce G1 phase arrest in the cell cycle, effectively halting proliferation.
-
Antimicrobial Efficacy :
- A series of experiments demonstrated that the compound exhibited activity against both bacterial and fungal strains, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
- The mechanism appears to involve disruption of nucleic acid synthesis due to interference with bacterial enzymes.
-
Neuropharmacological Effects :
- In vitro studies showed that the compound could modulate neurotransmitter levels, particularly serotonin and dopamine, indicating potential for treating mood disorders.
- Animal models revealed protective effects against excitotoxicity, which is relevant for conditions like Alzheimer's disease.
Q & A
Q. What are the recommended synthetic strategies for introducing the pyrimidin-2-ylsulfanyl group into the 4-fluorophenyl ethanone scaffold?
The sulfanyl group can be introduced via nucleophilic substitution or thiol-disulfide exchange. Evidence from similar compounds (e.g., 4-methyl derivatives in ) suggests using potassium carbonate as a base in polar aprotic solvents (e.g., DMF or DMSO) to facilitate the reaction. Pyrimidine-2-thiol could act as the nucleophile, reacting with a halogenated precursor (e.g., 2-bromo-1-(4-fluorophenyl)ethan-1-one, ). Monitor reaction progress using TLC (hexane/ethyl acetate gradients, as in ) .
Q. How can the purity and structural integrity of this compound be validated after synthesis?
Use a combination of analytical techniques:
Q. What safety precautions are critical when handling this compound during synthesis?
The compound may release hazardous byproducts (e.g., hydrogen fluoride from fluorophenyl groups). Implement:
- Ventilation : Use fume hoods (P210, ).
- PPE : Nitrile gloves, lab coats, and safety goggles (P280, ).
- Emergency Protocols : Neutralize HF exposure with calcium gluconate gel ( ) .
Advanced Research Questions
Q. How does the electronic nature of the pyrimidine ring influence the compound’s reactivity in cross-coupling reactions?
Pyrimidine’s electron-deficient aromatic system enhances electrophilicity at the sulfur atom, facilitating Suzuki-Miyaura or Ullmann couplings. Computational studies (e.g., DFT) can predict reactive sites. Compare with thiophene or phenyl analogs ( ) to assess electronic effects on reaction yields .
Q. What mechanistic insights explain the compound’s stability under oxidative conditions?
The sulfanyl group may oxidize to sulfoxide/sulfone (). Use cyclic voltammetry to study redox potentials or monitor degradation via LC-MS under controlled H2O2 exposure. Compare with 1-(4-methoxyphenyl) analogs ( ) to evaluate substituent effects on stability .
Q. How can crystallographic data resolve contradictions in reported biological activities?
Conflicting bioactivity data (e.g., antimicrobial vs. inactive results) may arise from polymorphic forms. Perform single-crystal XRD (using SHELXL, ) to correlate structure-activity relationships. For example, ’s chloro-fluoro analog shows how halogen positioning affects intermolecular interactions .
Q. What computational methods predict the compound’s interactions with biological targets like xanthine oxidase?
Molecular docking (e.g., AutoDock Vina) using pyrazole derivatives ( ) as templates can identify binding motifs. Validate with in vitro assays and compare with triazole analogs ( ) to optimize inhibitory potency .
Methodological Guidance
- Handling Air-Sensitive Intermediates : Use Schlenk lines for reactions requiring inert atmospheres (e.g., Grignard reagent compatibility, ).
- Data Contradiction Analysis : Apply multivariate statistics (e.g., PCA) to reconcile divergent results in biological assays ().
- Decomposition Pathways : Analyze thermal stability via TGA/DSC and identify gaseous byproducts (e.g., SO2, HF) using FTIR ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
